2-Phenylethyl pentafluorobenzoate

Description

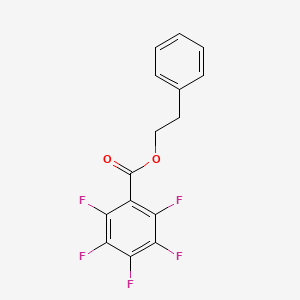

2-Phenylethyl pentafluorobenzoate is an ester derivative synthesized from 2-phenylethanol and pentafluorobenzoic acid. Characterized by a phenethyl group linked to a pentafluorobenzoate moiety, this compound exhibits unique physicochemical properties due to the electron-withdrawing effects of the five fluorine atoms on the aromatic ring. Such fluorinated esters are typically utilized in specialized organic syntheses, such as intermediates in pharmaceutical manufacturing or as stabilizers in high-performance materials. The pentafluorophenyl group enhances thermal stability and resistance to hydrolysis compared to non-fluorinated analogs, making it valuable in applications requiring inert reactivity under harsh conditions .

Properties

CAS No. |

81089-50-1 |

|---|---|

Molecular Formula |

C15H9F5O2 |

Molecular Weight |

316.22 g/mol |

IUPAC Name |

2-phenylethyl 2,3,4,5,6-pentafluorobenzoate |

InChI |

InChI=1S/C15H9F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)15(21)22-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

ZGQUWVXUEJTWJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl pentafluorobenzoate typically involves the esterification of pentafluorobenzoic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl pentafluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The pentafluorobenzoate moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Oxidation: Phenylacetic acid or benzyl alcohol derivatives.

Reduction: 2-Phenylethanol derivatives.

Scientific Research Applications

2-Phenylethyl pentafluorobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylethyl pentafluorobenzoate is primarily based on its ability to interact with biological molecules through its ester and aromatic functionalities. The compound can undergo hydrolysis to release pentafluorobenzoic acid and 2-phenylethanol, which can then interact with various molecular targets. The pentafluorobenzoic acid moiety can inhibit enzymes by binding to their active sites, while the phenylethyl group can interact with cell membranes and proteins .

Comparison with Similar Compounds

Key Findings :

- Fluorination reduces volatility significantly compared to acetate or octanoate esters, as observed in wine studies where non-fluorinated esters like ethyl hexanoate and 2-phenylethyl acetate are prone to thermal degradation .

- The pentafluorobenzoate group introduces steric hindrance and electronic effects, altering solubility and reactivity in synthetic pathways .

Volatility and Stability Under Thermal Conditions

Volatility profiles of phenethyl esters correlate with their functional groups. For instance, 2-phenylethyl acetate (boiling point ~230°C) is highly volatile and susceptible to heat-induced losses, as demonstrated in wine retentate heated to 60°C, which reduced its concentration by 15–20% . In contrast, this compound’s higher molecular weight and fluorinated structure likely elevate its boiling point beyond 300°C, rendering it stable under similar thermal conditions. This stability is advantageous in high-temperature reactions or prolonged storage.

Analytical Characterization and Fragmentation Patterns

Mass spectrometry (MS) analysis reveals distinct fragmentation patterns. For 2-(2-phenylethyl)chromones, cleavage between the chromone and phenyl groups generates characteristic ions (e.g., m/z 105 for the phenethyl fragment) . Similarly, this compound undergoes cleavage at the ester bond, yielding:

- A pentafluorobenzoyl ion (m/z 195, C₆F₅CO⁺)

- A phenethyl ion (m/z 105, C₆H₅CH₂CH₂⁺)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.